

# Spectroscopic Profile of Dihydrojasmone: A Technical Guide

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## Compound of Interest

Compound Name: *Dihydrojasmone*

Cat. No.: *B1670601*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dihydrojasmone** (3-methyl-2-pentylcyclopent-2-en-1-one), a synthetic fragrance ingredient with a floral, jasmine-like scent.<sup>[1][2]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

## Spectroscopic Data of Dihydrojasmone

The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR)

The <sup>1</sup>H NMR spectrum of **Dihydrojasmone** provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated chloroform (CDCl<sub>3</sub>).<sup>[3]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.45	m	2H	CH <sub>2</sub> (cyclopentenone ring)
~2.35	t	2H	CH <sub>2</sub> (cyclopentenone ring)
~2.05	t	2H	$\alpha$ -CH <sub>2</sub> (pentyl group)
~1.95	s	3H	CH <sub>3</sub> (on cyclopentenone ring)
~1.30	m	4H	(CH <sub>2</sub> ) <sub>2</sub> (pentyl group)
~0.90	t	3H	CH <sub>3</sub> (pentyl group)

### <sup>13</sup>C NMR (Carbon-13 NMR)

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the **Dihydrojasmane** molecule.

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~209	C	C=O (Ketone)
~170	C	=C-CH <sub>3</sub> (Olefinic)
~139	C	=C-CH <sub>2</sub> (Olefinic)
~35	CH <sub>2</sub>	CH <sub>2</sub> (cyclopentenone ring)
~32	CH <sub>2</sub>	CH <sub>2</sub> (cyclopentenone ring)
~31	CH <sub>2</sub>	CH <sub>2</sub> (pentyl group)
~28	CH <sub>2</sub>	CH <sub>2</sub> (pentyl group)
~22	CH <sub>2</sub>	CH <sub>2</sub> (pentyl group)
~17	CH <sub>3</sub>	CH <sub>3</sub> (on cyclopentenone ring)
~14	CH <sub>3</sub>	CH <sub>3</sub> (pentyl group)

## Infrared (IR) Spectroscopy

The IR spectrum of **Dihydrojasnone** highlights the functional groups present in the molecule. As an  $\alpha,\beta$ -unsaturated ketone, it exhibits a characteristic carbonyl (C=O) stretch at a lower wavenumber compared to saturated ketones.<sup>[4]</sup> For  $\alpha,\beta$ -unsaturated ketones, this stretch typically appears in the range of 1666-1685 cm<sup>-1</sup>.<sup>[4]</sup>

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~2950	Strong	C-H stretch (Alkyl)
~2870	Strong	C-H stretch (Alkyl)
~1700	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated Ketone)
~1650	Medium	C=C stretch (Olefinic)
~1460	Medium	C-H bend (Alkyl)

## Mass Spectrometry (MS)

The mass spectrum of **Dihydrojasmone**, typically obtained by electron ionization (EI), shows the molecular ion peak and various fragmentation patterns.

m/z	Relative Intensity	Assignment
166	Moderate	$[M]^+$ (Molecular Ion)
110	High	$[M - C_4H_8]^+$
95	Moderate	$[M - C_5H_{11}]^+$
67	Moderate	
41	High	

## Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining  $^1H$  and  $^{13}C$  NMR spectra of a liquid sample like **Dihydrojasmone** is as follows:

- **Sample Preparation:** A small amount of the neat **Dihydrojasmone** sample is dissolved in a deuterated solvent, typically deuterated chloroform ( $CDCl_3$ ), in a standard 5 mm NMR tube. The use of a deuterated solvent is necessary to avoid large solvent signals in the  $^1H$  NMR spectrum and for the instrument's lock system.<sup>[5]</sup>
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.<sup>[6]</sup>
- **$^1H$  NMR Acquisition:**
  - The instrument is tuned to the  $^1H$  frequency.
  - A standard one-pulse sequence is typically used.

- Parameters such as the spectral width, acquisition time, and relaxation delay are optimized.
- The sample is shimmed to obtain a homogeneous magnetic field and high-resolution spectra.
- A number of scans are acquired and averaged to improve the signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - The instrument is tuned to the <sup>13</sup>C frequency.
  - A standard pulse program with proton decoupling, such as zgpg30, is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.<sup>[4][7]</sup>
  - Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is required compared to <sup>1</sup>H NMR.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

## Infrared (IR) Spectroscopy

For a liquid sample like **Dihydrojasnone**, the IR spectrum is often obtained as a neat liquid.

- Sample Preparation: A drop of the neat (undiluted) liquid **Dihydrojasnone** is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are then mounted in the spectrometer's sample holder.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Data Acquisition:
  - A background spectrum of the empty salt plates is recorded.
  - The sample is then placed in the IR beam path, and the sample spectrum is recorded.

- The instrument measures the interference pattern of the transmitted IR radiation, which is then mathematically converted to a spectrum via a Fourier transform.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

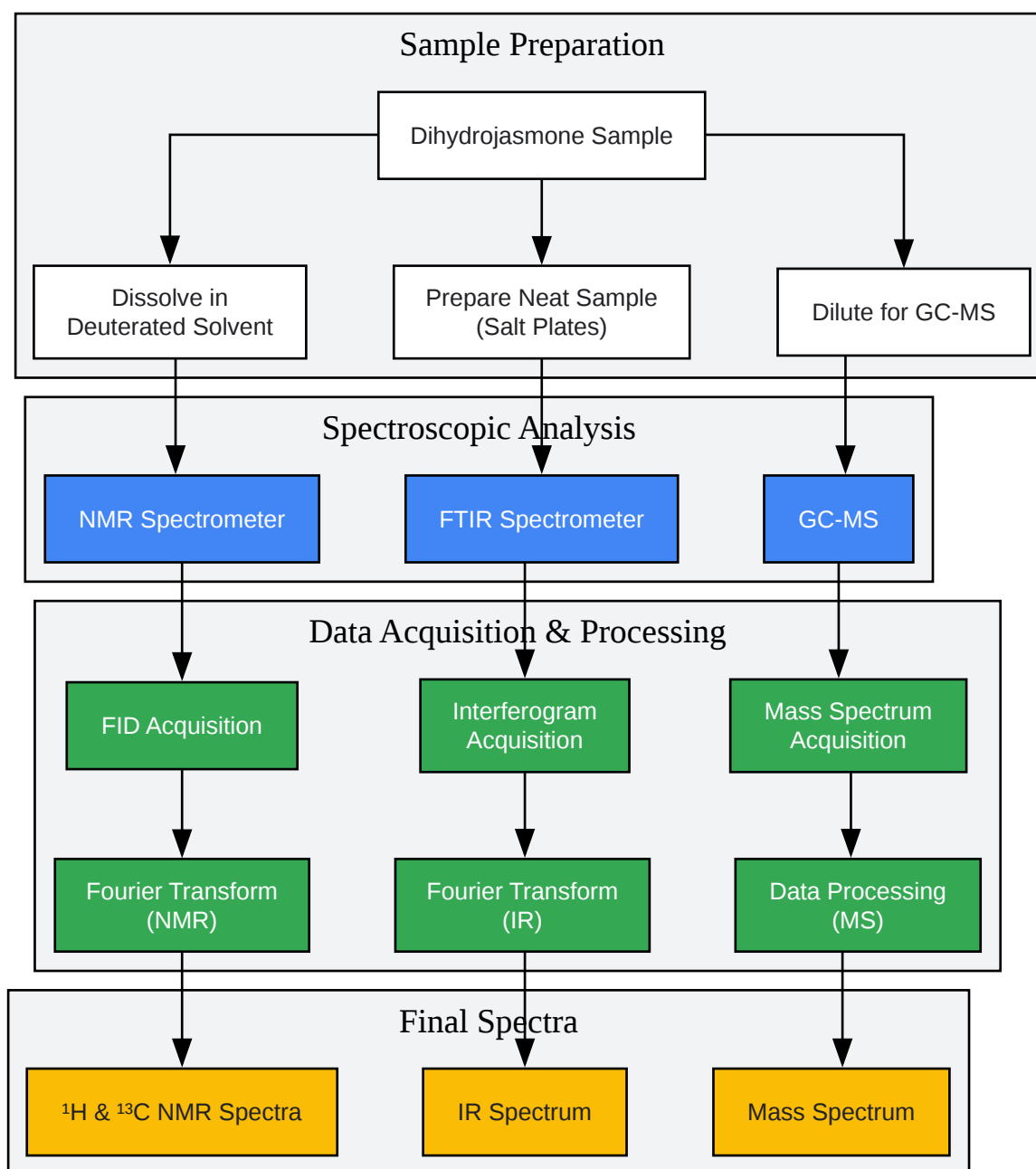
## Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile organic compounds like **Dihydrojasnone**.

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates the components of a mixture before they enter the mass spectrometer.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ( $[M]^+$ ).
- Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or magnetic sector).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The most abundant ion is called the base peak and is assigned a relative intensity of 100%.

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Dihydrojasnone**.



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Caption: Workflow for Spectroscopic Analysis of **Dihydrojasmane**.

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